molecular formula C9H13BClFN2O3 B12959674 (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride

Cat. No.: B12959674
M. Wt: 262.47 g/mol
InChI Key: RPQJSOMRNOARMH-UHFFFAOYSA-N
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Description

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is particularly noted for its ability to target specific cellular components, making it valuable in biochemical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylboronic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and filtration to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of cellular processes and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with specific molecular targets. This property allows it to interact with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s boronic acid group plays a crucial role in these interactions, enabling it to bind to diols and other functional groups present in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Aminoethyl)carbamoyl)phenyl)boronic acid hydrochloride
  • (4-((2-Aminoethyl)carbamoyl)-3-chlorophenyl)boronic acid hydrochloride
  • (4-((2-Aminoethyl)carbamoyl)-3-bromophenyl)boronic acid hydrochloride

Uniqueness

Compared to similar compounds, (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H13BClFN2O3

Molecular Weight

262.47 g/mol

IUPAC Name

[4-(2-aminoethylcarbamoyl)-3-fluorophenyl]boronic acid;hydrochloride

InChI

InChI=1S/C9H12BFN2O3.ClH/c11-8-5-6(10(15)16)1-2-7(8)9(14)13-4-3-12;/h1-2,5,15-16H,3-4,12H2,(H,13,14);1H

InChI Key

RPQJSOMRNOARMH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCCN)F)(O)O.Cl

Origin of Product

United States

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